molecular formula C5H7IO2 B2370086 5-(Iodomethyl)oxolan-2-one CAS No. 1729-32-4

5-(Iodomethyl)oxolan-2-one

Cat. No.: B2370086
CAS No.: 1729-32-4
M. Wt: 226.013
InChI Key: JINVQKMSBSYTHN-UHFFFAOYSA-N
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Description

5-(Iodomethyl)oxolan-2-one is an organic compound with the molecular formula C5H7IO2. It is a derivative of oxolane, featuring an iodomethyl group attached to the fifth carbon of the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Iodomethyl)oxolan-2-one typically involves the iodination of oxolan-2-one derivatives. One common method is the reaction of oxolan-2-one with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation and recrystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Iodomethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Iodomethyl)oxolan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in the study of enzyme mechanisms and metabolic pathways.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)oxolan-2-one involves its reactivity due to the presence of the iodomethyl group. This group can participate in various chemical reactions, making the compound a versatile intermediate. The molecular targets and pathways depend on the specific reactions and applications, such as enzyme inhibition or activation in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)oxolan-2-one
  • 5-(Chloromethyl)oxolan-2-one
  • 5-(Hydroxymethyl)oxolan-2-one

Comparison

5-(Iodomethyl)oxolan-2-one is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and hydroxymethyl counterparts. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

5-(iodomethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINVQKMSBSYTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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